Superior Prolonged Microfilarial Suppression in Human Onchocerciasis
In a randomized, double-blind Phase 3 trial (n=1472), a single oral dose of moxidectin (8 mg) demonstrated superior and more prolonged suppression of Onchocerca volvulus skin microfilariae compared to the standard single dose of ivermectin (150 µg/kg) [1]. Moxidectin maintained significantly lower microfilarial loads at all time points from 1 month to 18 months post-treatment [1].
| Evidence Dimension | Skin microfilarial density (mf/mg skin) at 12 months post-treatment |
|---|---|
| Target Compound Data | Adjusted geometric mean 0.6 mf/mg (95% CI: 0.3–0.9) |
| Comparator Or Baseline | Ivermectin 150 µg/kg: Adjusted geometric mean 4.0 mf/mg (95% CI: 2.7–5.8) |
| Quantified Difference | Moxidectin reduced microfilarial load by 85% relative to ivermectin at 12 months (p<0.0001) |
| Conditions | Phase 3 clinical trial in Ghana, Liberia, and DRC; single oral dose |
Why This Matters
For procurement in mass drug administration programs, moxidectin's prolonged efficacy reduces the frequency of dosing rounds needed to interrupt transmission, potentially accelerating elimination timelines and lowering programmatic costs compared to annual ivermectin [2].
- [1] Opoku NO, Bakajika DK, Kanza EM, et al. Single dose moxidectin versus ivermectin for Onchocerca volvulus infection in Ghana, Liberia, and the Democratic Republic of the Congo: a randomised, controlled, double-blind phase 3 trial. Lancet. 2018;392(10154):1207-1216. View Source
- [2] Kura K, Milton P, Hamley JID, et al. Can mass drug administration of moxidectin accelerate onchocerciasis elimination in Africa? Philos Trans R Soc Lond B Biol Sci. 2023;378(1887):20220277. View Source
